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Introduction & Strategic Significance

(6-Bromoisoquinolin-3-yl)methanol (CAS: 1783531-68-9) is a high-value heterocyclic
intermediate in drug discovery.[1] Its significance lies in its dual-functionality:

e The 6-Bromo Handle: A pre-installed electrophile for Palladium-catalyzed cross-coupling
(Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid elaboration of the benzenoid ring.

» The 3-Hydroxymethyl Handle: A versatile nucleophile or electrophile precursor (via
mesylation/halogenation) for extending the heterocyclic core, often used to improve solubility
or engage in H-bonding within a kinase ATP-binding pocket.

This scaffold is frequently encountered in the synthesis of Rho-kinase (ROCK) inhibitors,
WEE1 inhibitors, and other ATP-competitive agents where the isoquinoline core mimics the
adenine ring of ATP.

Synthesis & Impurity Profiling

Understanding the synthetic origin is critical for anticipating impurities during characterization.
This compound is typically generated via the reduction of Methyl 6-bromoisoquinoline-3-
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carboxylate.

Synthetic Pathway & Impurity Logic

The following diagram outlines the reduction workflow and the specific impurities that must be
targeted during QC.
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Figure 1: Synthetic pathway and potential impurity profile. Impurity B is common when using
strong reductants (LiAIH4), while Impurity A persists with mild reductants (NaBH4).

Structural Characterization (The Core)

Rigorous identification requires a multi-modal approach.[2] The following protocols are self-
validating: the data from one method must corroborate the others.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-de is the standard validation solvent. It ensures solubility and
prevents the exchange of the hydroxyl proton, allowing observation of the —OH coupling
(triplet), which serves as a confirmation of the primary alcohol state.

Expected 'H NMR Data (400 MHz, DMSO-ds)

Note: Chemical shifts (&) are estimates based on the isoquinoline core and substituent effects.
Use these ranges for assignment.
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Position

Proton Type

Shift (5
ppm)

Multiplicity

Coupling
(Hz)

Diagnostic
Value

H1

Aromatic

9.20-9.40

Singlet (s)

Critical: Most
deshielded
singlet;
confirms
isoquinoline

core integrity.

H5

Aromatic

8.20 - 8.35

Doublet (d)

J=2.0 (meta)

Ortho to
bridgehead;
often appears
as a singlet
or fine
doublet.

H8

Aromatic

8.05-8.15

Doublet (d)

J=85
(ortho)

Couples
strongly with
H7.

H4

Aromatic

7.80 -8.00

Singlet (s)

Critical:
Singlet
indicates
substitution at
Cs.

H7

Aromatic

7.70-7.85

dd

J=85,20

Couples to
H8 (ortho)
and H5

(meta).

OH

Hydroxyl

5.40 -5.60

Triplet (t)

Confirms
alcohol
functionality
(disappears
with D20
shake).

CH:

Benzylic

4.65-4.80

Doublet (d)

Couples to
OH,;
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collapses to
singlet on
D20 shake.

13C NMR Key Signals
e C1 (Imine-like): ~152 ppm.

e C3 (Substituted): ~155 ppm.
e C-Br (C6): ~125 ppm (Look for lower intensity due to lack of NOE).

e CH20H: ~62-64 ppm.[3]

Mass Spectrometry (MS) Validation

The presence of Bromine provides a distinct isotopic fingerprint that serves as an immediate
visual confirmation of identity.

¢ lonization Mode: ESI+ (Electrospray lonization, Positive mode).

e Molecular Formula: C10HsBrNO

o Exact Mass: 236.98 (7°Br) / 238.98 (81Br)

Acceptance Criteria:

o Isotope Pattern: You must observe a 1:1 doublet at m/z238.0 [M+H]* and 240.0 [M+H]".

o Absence of De-bromination: No significant peak at m/z 160 (indicates loss of Br, a sign of
poor ionization parameters or sample degradation).

Purity & Physicochemical Profiling

Characterization is incomplete without quantifying purity and stability.

HPLC Method (Reverse Phase)
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This method separates the polar alcohol from the non-polar starting ester and the over-reduced

methyl impurity.

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).

e Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

o Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (aromatic core) and 220 nm (amide/general).

e Retention Order:

o (6-Bromoisoquinolin-3-yl)methanol (Target)

o Methyl 6-bromoisoquinoline-3-carboxylate (Impurity A - Late eluter)

hvsicochemical iesla]

Property Value | Range Notes
) ) Darkening indicates oxidation
Appearance Off-white to pale yellow solid ] o
or light sensitivity.
Note: 6-Bromoisoquinoline
] ] ) melts at ~55°C; the H-bonding
Melting Point > 100 °C (Predicted) o
of the alcohol significantly
raises the MP.
- Poor solubility in water and
Solubility DMSO, Methanol, DMF
hexanes.
Moderate lipophilicity; suitable
LogP ~21

for cell permeability.

Analytical Decision Tree

Use this workflow to troubleshoot and validate your sample.
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Figure 2: Validation logic flow. Note that the absence of the OH triplet often indicates wet
solvent, not necessarily a failed synthesis.

Safety & Handling
e Hazard Class: Irritant (H315, H319, H335).
o Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is
susceptible to slow oxidation to the aldehyde upon prolonged exposure to air and light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11875323/docs#technical-guide-characterization-
validation-of-6-bromoisoquinolin-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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